molecular formula C10H12Br2 B3178502 1,2-Bis(bromomethyl)-4,5-dimethylbenzene CAS No. 60070-06-6

1,2-Bis(bromomethyl)-4,5-dimethylbenzene

Cat. No. B3178502
CAS RN: 60070-06-6
M. Wt: 292.01 g/mol
InChI Key: IOBJXTVLJABQLM-UHFFFAOYSA-N
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Description

1,2-Bis(bromomethyl)-4,5-dimethylbenzene , also known by other names such as α,α’-dibromo-o-xylene and o-(Bromomethyl)benzyl bromide , is a chemical compound with the molecular formula C~8~H~8~Br~2~ . It falls within the class of aromatic compounds and contains two bromine atoms attached to the benzene ring. The compound exhibits interesting reactivity due to the presence of these bromine substituents.



Synthesis Analysis

The synthesis of 1,2-Bis(bromomethyl)-4,5-dimethylbenzene involves bromination of the corresponding methyl groups on the benzene ring. Various methods can be employed, including electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS). The reaction typically occurs under mild conditions and yields the desired product.



Molecular Structure Analysis

The molecular structure of 1,2-Bis(bromomethyl)-4,5-dimethylbenzene consists of a central benzene ring with two methyl groups (CH~3~) and two bromine atoms (Br) attached at the ortho positions (1,2 positions). The compound’s symmetry and substituent arrangement significantly influence its reactivity.



Chemical Reactions Analysis


  • Substitution Reactions : Due to the presence of bromine atoms, 1,2-Bis(bromomethyl)-4,5-dimethylbenzene readily undergoes nucleophilic substitution reactions. For instance, it can react with nucleophiles (such as amines or thiols) to form new C–N or C–S bonds.

  • Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura or Heck reactions, allowing for the introduction of various functional groups.

  • Elimination Reactions : Under appropriate conditions, it can undergo elimination reactions to form alkenes.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature (exact value needs to be determined experimentally).

  • Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

  • Density : The density of the solid or liquid form can be measured.

  • Boiling Point : The boiling point is influenced by the molecular weight and intermolecular forces.


Scientific Research Applications

Synthesis and Molecular Structure

1,2-Bis(bromomethyl)-4,5-dimethylbenzene has been utilized in various synthetic processes. For instance, it was used in the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene, where factors like reaction time and temperature were crucial (Guo Zhi-an, 2009). Additionally, its crystal structure has been analyzed, revealing significant aspects like the presence of bromomethyl substituents and their role in forming molecular dimers (Ebersbach et al., 2022).

Chemical Reactions and Derivatives

This compound is instrumental in various chemical reactions. For example, it has been used in the preparation of sulfur-functionalized quinone derivatives (Aitken et al., 2016). It also plays a role in the synthesis of cyclic alpha-amino acid derivatives under phase-transfer catalysis conditions (Kotha & Brahmachary, 2000).

Applications in Polymer Science

In the field of polymer science, 1,2-Bis(bromomethyl)-4,5-dimethylbenzene has been used as a monomer for the production of various polymers. For instance, it was employed in the synthesis of mid-dicarboxy polystyrene through atom transfer radical polymerization, demonstrating controlled molecular weight and narrow polydispersity (Tao et al., 2007).

Development of Novel Compounds

This chemical also aids in the development of novel compounds. A study involved its use in synthesizing a protecting group for acyclic amino acid derivatives, showcasing its versatility in organic synthesis (Tayama et al., 2012).

Safety And Hazards


  • Toxicity : Brominated compounds can be toxic. Proper handling and protective equipment are essential.

  • Corrosivity : It may corrode certain materials due to its bromine content.

  • Flammability : Evaluate its flammability and take necessary precautions.


Future Directions


  • Functionalization : Explore further functional group modifications using 1,2-Bis(bromomethyl)-4,5-dimethylbenzene as a starting material.

  • Biological Studies : Investigate its potential biological activities and interactions.

  • Green Synthesis : Develop greener synthetic routes to minimize environmental impact.


properties

IUPAC Name

1,2-bis(bromomethyl)-4,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBJXTVLJABQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277506
Record name 1,2-Bis(bromomethyl)-4,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(bromomethyl)-4,5-dimethylbenzene

CAS RN

60070-06-6
Record name 1,2-Bis(bromomethyl)-4,5-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60070-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(bromomethyl)-4,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AD Castaneda - 2012 - repository.gatech.edu
Closely stacked π-systems exhibit physical properties that are a consequence of π-π interactions. The primary focus of this study is the production of a triple-decker π-conjugated system…
Number of citations: 0 repository.gatech.edu
HU Kim, JB Park, AC Grimsdale… - Israel Journal of …, 2015 - Wiley Online Library
A series of fullerene derivatives based on methyl‐ and dimethyl‐substituted o‐xylenyl groups were synthesized via DielsAlder reaction from fullerene (C 60 ) and dienes derived from α…
Number of citations: 2 onlinelibrary.wiley.com
F Valiyev, CW Huang, HS Sheu… - Journal of the Chinese …, 2012 - Wiley Online Library
2,3‐Dimethylpentacene (DMP) and 2,3‐dimethyltetracene (DMT) were synthesized, characterized and employed as the channel material in the fabrication of thin‐film transistors. The …
Number of citations: 2 onlinelibrary.wiley.com
SP Jagtap, S Mukhopadhyay… - Journal of the …, 2012 - ACS Publications
In this work, a bicyclo[4.4.1]undecane scaffold is used to hold oligo(phenylene ethynylene) units in a cofacially stacked arrangement along the entire length of the conjugated units. We …
Number of citations: 107 pubs.acs.org

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